molecular formula C10H9N3O2S B2923744 5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 16942-64-6

5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B2923744
CAS RN: 16942-64-6
M. Wt: 235.26
InChI Key: UCQJNHUDJFAASX-UHFFFAOYSA-N
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Description

The compound “5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine” belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The nitrophenyl group attached to the thiazole ring suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

Thiazoles typically have a planar ring structure. The presence of the nitrophenyl group may introduce some degree of conjugation into the molecule, potentially affecting its chemical reactivity .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are typically stable under normal conditions. The presence of a nitro group might make the compound more reactive .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many thiazole derivatives exhibit biological activity, and their mechanisms of action can vary widely .

Future Directions

Thiazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may explore the potential of “5-Methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine” as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

5-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6-9(12-10(11)16-6)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQJNHUDJFAASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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